

Introduction: The Role of the Aryl Hydrocarbon Receptor in Immuno-Oncology

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Compound of Interest

Compound Name: Antitumor agent-175

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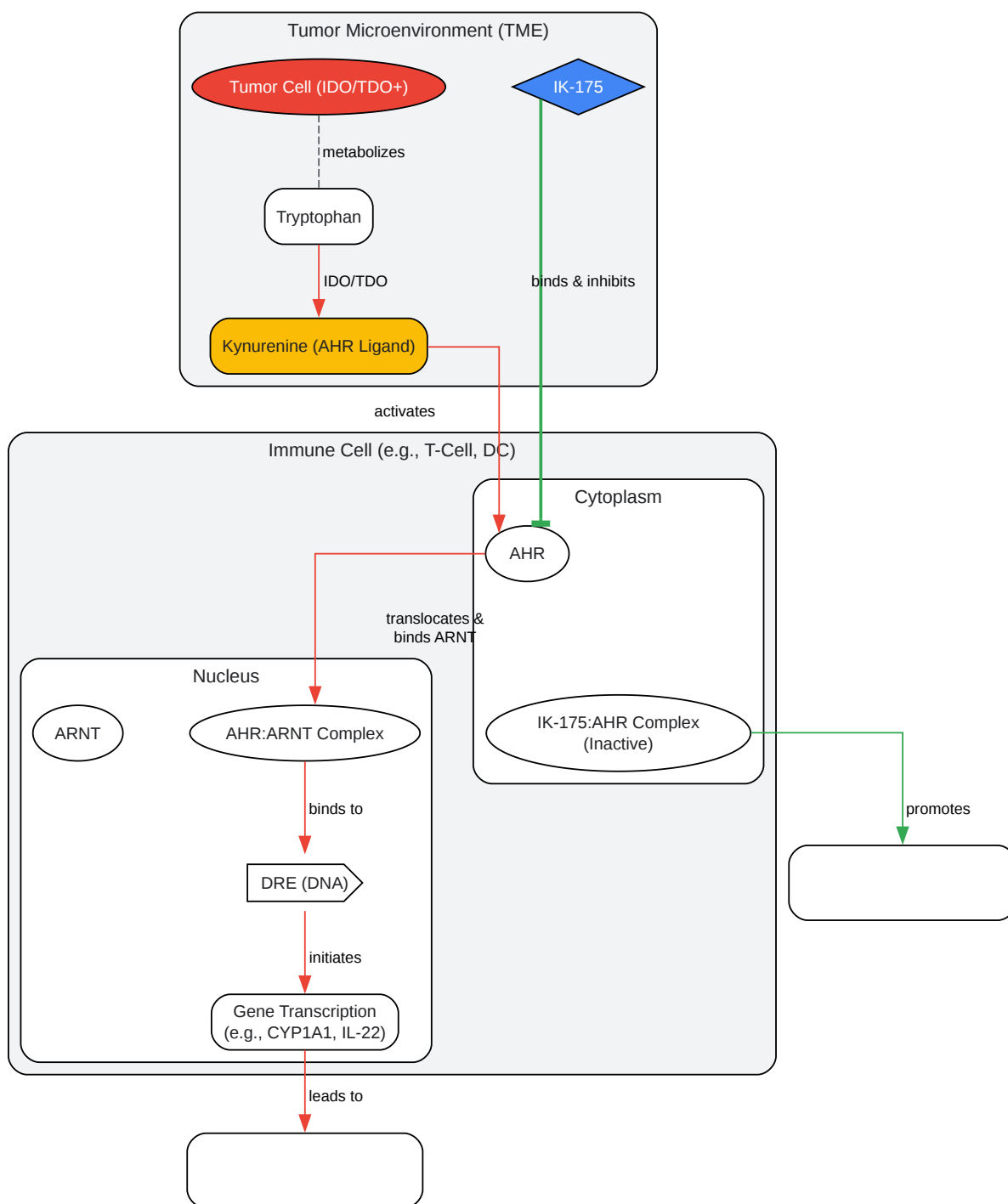
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2] A member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, AHR plays a key role in mediating cellular responses to a variety of small molecules.[3] In the context of cancer, the AHR pathway can be co-opted by tumors to create an immunosuppressive TME, thereby facilitating immune evasion.[1][4]

One of the primary endogenous activators of AHR in the TME is kynurenine, a metabolite of the essential amino acid tryptophan.[4][5][6] Many tumors upregulate enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), leading to the depletion of tryptophan and the accumulation of kynurenine.[4][7][8] This kynurenine then binds to and activates AHR in various immune cells.[3][6] AHR activation triggers a cascade of downstream signaling events that promote broad immunosuppression, characterized by the induction of regulatory T cells (Tregs), the suppression of cytotoxic T-lymphocyte and natural killer (NK) cell function, and the promotion of immune-tolerant dendritic cells (DCs).[3][8]

Given its central role in tumor-mediated immune suppression, the AHR pathway represents a compelling target for cancer immunotherapy. IK-175 is a novel, potent, and selective oral AHR antagonist designed to block this immunosuppressive signaling cascade and restore anti-tumor immunity.[5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies used to characterize IK-175.

IK-175: Mechanism of Action

IK-175 is an orally bioavailable small molecule that selectively targets and binds to the AHR, preventing its activation by endogenous ligands like kynurenine.[3] By antagonizing AHR, IK-175 effectively reverses the immunosuppressive effects within the TME.[9] The core mechanism involves preventing the AHR from translocating to the nucleus, thereby inhibiting the transcription of immune-modulating genes that lead to immunosuppression.[3][10] This blockade restores and enhances the body's natural anti-tumor immune response by shifting the TME from an immunosuppressive to a pro-inflammatory state.[5][9] Specifically, AHR inhibition with IK-175 leads to a decrease in suppressive immune cells like Tregs and an increase in the activity and proliferation of effector immune cells, such as cytotoxic T-cells.[3][9]



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Figure 1: Mechanism of action of IK-175 as an AHR antagonist.

Preclinical Pharmacology

In Vitro Activity

IK-175 demonstrates potent and selective inhibition of the AHR pathway in multiple in vitro systems.[5] In a HepG2 cell line engineered with a dioxin response element (DRE)-luciferase reporter, IK-175 potently inhibited basal AHR activity.[1] Its activity extends across species, inhibiting AHR in human, monkey, rat, and mouse experimental systems.[5][6] Furthermore, IK-175 shows high selectivity, with minimal off-target activity against the structurally similar pregnane X receptor (PXR) and a panel of other kinases.[1][5]

Assay System	Species	Endpoint	IC ₅₀ (nmol/L)	Reference
HepG2 DRE-Luciferase	Human	AHR Inhibition (Basal)	14	[1]
Activated T-cells	Human	IL-22 Production (Kynurenine-stimulated)	7	[1][5]
Activated T-cells	Human	CYP1A1 Gene Expression	11	[5]
Activated T-cells	Human	IL-22 Gene Expression	30	[5]

Table 1: In Vitro AHR Antagonist Activity of IK-175.

In human primary immune cells, IK-175 reverses the immunosuppressive phenotype induced by AHR activation.[5] Treatment of activated human T-cells with IK-175 resulted in a concentration-dependent decrease in the expression of AHR target genes like CYP1A1 and IL22.[5] This was accompanied by a reduction in the secretion of the anti-inflammatory cytokine IL-22 and a significant increase in the production of the pro-inflammatory cytokine IL-2.[1][5] Moreover, in a Th17 differentiation assay, IK-175 treatment led to a decrease in the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells, further demonstrating its ability to shift the immune response towards a pro-inflammatory state.[1][5][6]

Cell Type	Measurement	Effect of IK-175	Reference
Activated Human T-cells	IL-22 Production	Decrease (IC ₅₀ = 7 nM)	[1] [5]
Activated Human T-cells	IL-2 Production	2-fold Increase	[1] [5]
Differentiating T-cells (Th17)	IL-17A ⁻ , IL-22 ⁺ T-cell Population	Decrease	[5] [6]

Table 2: Effects of IK-175 on Human T-Cell Cytokine Production and Differentiation.

In Vivo Pharmacology and Efficacy

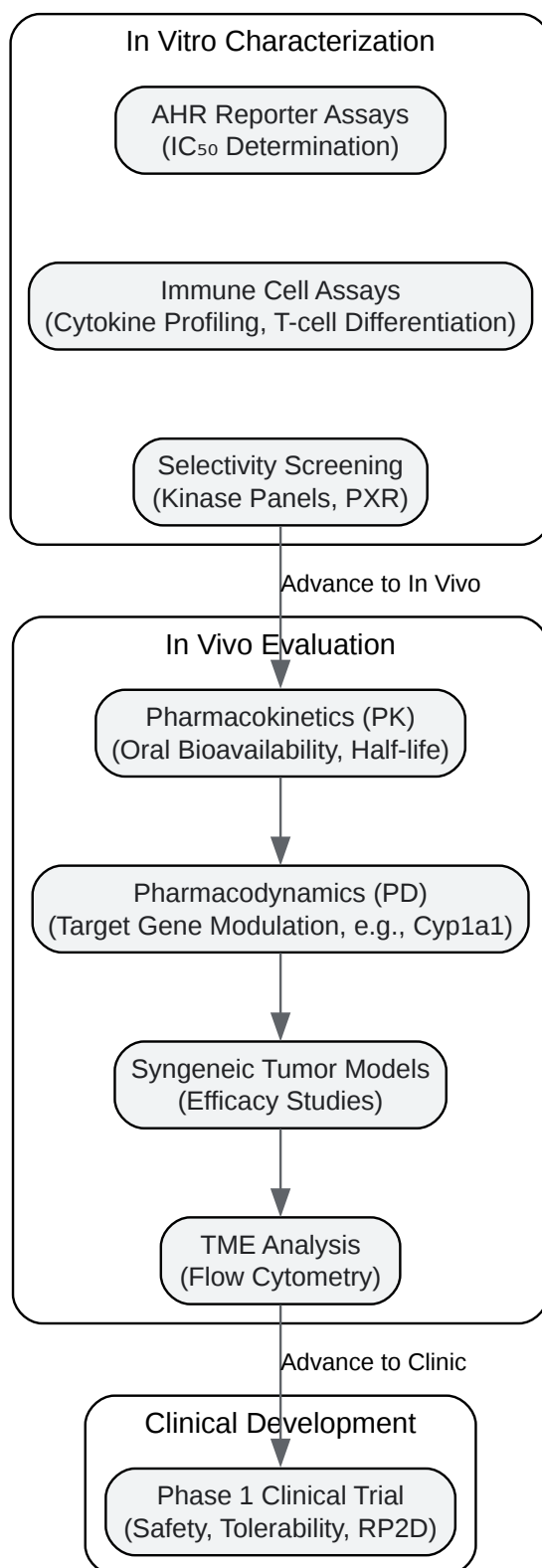
IK-175 exhibits favorable pharmacokinetic (PK) properties across multiple preclinical species, supporting its development as an oral therapeutic.[\[1\]](#)[\[5\]](#) In mice, IK-175 is orally bioavailable and demonstrates on-target in vivo activity by dose-dependently blocking ligand-stimulated transcription of the AHR target gene Cyp1a1 in both the liver and spleen.[\[5\]](#)[\[6\]](#)

Species	Dose (Oral)	Oral Bioavailability	Elimination Half-life	Reference
Balb/c Mouse	3 mg/kg	~50%	~7 hours	[1] [5]

Table 3: Pharmacokinetic Properties of IK-175 in Mice.

In syngeneic mouse tumor models, oral administration of IK-175 remodels the TME to be more pro-inflammatory.[\[9\]](#) Treatment leads to an increase in pro-inflammatory cytokines and CD8⁺ T-cells within tumor-draining lymph nodes.[\[9\]](#) Within the tumor itself, IK-175 treatment causes an increase in pro-inflammatory macrophages and a corresponding decrease in immunosuppressive Tregs.[\[9\]](#) This modulation of the TME translates into significant anti-tumor

activity. IK-175 has demonstrated single-agent efficacy and has shown enhanced anti-tumor activity when combined with checkpoint inhibitors (anti-PD-1) or chemotherapy (liposomal doxorubicin) in models of colorectal cancer and melanoma.[5][6][9]



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Figure 2: General experimental workflow for the preclinical evaluation of IK-175.

Clinical Development

IK-175 is currently being evaluated in a first-in-human, open-label Phase 1a/b clinical trial (NCT04200963) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab.[9][10] The study has established a recommended Phase 2 dose (RP2D) of 1200 mg once daily.[10][11]

Initial results show that IK-175 is well tolerated with a manageable safety profile.[10] The most common treatment-related adverse events include nausea, fatigue, diarrhea, and rash.[10][12] Importantly, target engagement in patients has been confirmed through ex vivo AHR activation assays and dose-dependent changes in AHR-regulated genes in tumor biopsies.[13][14] Preliminary data from the trial have shown encouraging signs of clinical activity, including confirmed partial responses and durable stable disease, particularly in heavily pre-treated urothelial carcinoma patients who were refractory to prior checkpoint inhibitor therapy.[10][11] [14] These findings support the continued development of AHR inhibitors like IK-175 as a strategy to overcome immune resistance in cancer patients.[13]

Trial Phase	Patient Population	Treatment Arms	Key Findings	Reference
Phase 1a/b (NCT04200963)	Advanced Solid Tumors, Urothelial Carcinoma	Monotherapy & Combination w/ Nivolumab	Well-tolerated, RP2D established (1200mg QD), Confirmed target engagement, Preliminary anti-tumor activity in CPI-refractory patients	[10][12][13][14]

Table 4:
Summary of Preliminary Clinical Trial Results for IK-175.

Experimental Protocols

AHR Reporter Assay (DRE-Luciferase)

- **Cell Line:** Human hepatoma (HepG2) cells are stably transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple dioxin response elements (DREs).
- **Cell Seeding:** Cells are seeded into 96-well plates and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with serial dilutions of IK-175 for a specified period (e.g., 24 hours) to assess antagonist activity against basal AHR signaling. For stimulated assays, a known AHR agonist is added along with IK-175.
- **Lysis and Luminescence Reading:** After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR transcriptional activity, is measured using a luminometer.
- **Data Analysis:** Luminescence values are normalized to vehicle-treated controls. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Human T-Cell Activation and Cytokine Analysis

- **T-Cell Isolation:** Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
- **Cell Culture and Activation:** Isolated T-cells are cultured in appropriate media and activated using anti-CD3 and anti-CD28 antibodies, typically coated on culture plates or beads.
- **Compound Treatment:** Activated T-cells are treated with various concentrations of IK-175 in the presence of an AHR ligand (e.g., kynurenine) or under basal conditions.
- **Supernatant Collection and Analysis:** After a 48-72 hour incubation period, cell culture supernatants are collected. Cytokine concentrations (e.g., IL-22, IL-2) are quantified using a multiplex immunoassay platform (e.g., Meso Scale Discovery) or standard ELISA.

- **Gene Expression Analysis:** Cell pellets are collected for RNA extraction. The expression of AHR target genes (CYP1A1, IL22) is quantified using quantitative real-time PCR (qRT-PCR), with results normalized to a housekeeping gene.

In Vivo Syngeneic Mouse Tumor Models

- **Tumor Cell Implantation:** A specified number of murine tumor cells (e.g., CT26 colorectal carcinoma) are implanted subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., Balb/c).
- **Tumor Growth and Randomization:** Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., vehicle, IK-175, anti-PD-1, combination).
- **Dosing:** IK-175 is administered orally, once daily, at specified doses. Antibody treatments are typically administered intraperitoneally on a defined schedule.
- **Efficacy Assessment:** Tumor volume is measured bi-weekly with calipers. Animal body weight and overall health are monitored. The primary endpoint is typically tumor growth inhibition or overall survival.
- **Pharmacodynamic and TME Analysis:** At the end of the study, tumors and tumor-draining lymph nodes are harvested. Tissues can be used for pharmacodynamic analysis (e.g., qRT-PCR for target gene modulation) or processed into single-cell suspensions for detailed immune profiling by flow cytometry to assess changes in immune cell populations (Tregs, CD8⁺ T-cells, macrophages, etc.).

Conclusion

IK-175 is a first-in-class, oral, selective AHR antagonist with a well-defined mechanism of action centered on reversing tumor-associated immune suppression.^[10] Preclinical data robustly demonstrate its ability to inhibit AHR signaling, modulate immune cell function towards a pro-inflammatory phenotype, and exert anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents.^{[5][6][9]} Early clinical results are promising, showing that IK-175 is well-tolerated and can provide clinical benefit to patients with advanced, treatment-refractory cancers.^{[13][14]} These findings strongly support the continued

development of IK-175 and validate the AHR pathway as a critical new target in immuno-oncology aimed at overcoming resistance to existing immunotherapies.[13]

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